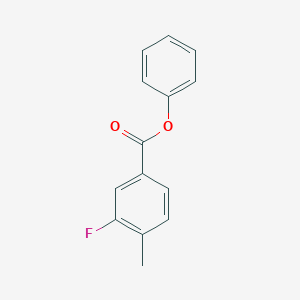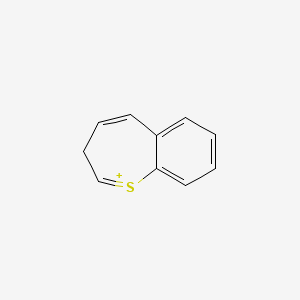
1-Phenyl-2-(phenylsulfanyl)ethane-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(phenylsulfanyl)ethane-1-peroxol is an organic compound characterized by the presence of a phenyl group, a phenylsulfanyl group, and a peroxol group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(phenylsulfanyl)ethane-1-peroxol typically involves the reaction of phenylsulfanyl ethane with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxol group. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors to produce significant quantities of the compound. The product is then purified using standard techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(phenylsulfanyl)ethane-1-peroxol undergoes several types of chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to remove the peroxol group, yielding the corresponding alcohol or ether.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Products include phenylsulfanyl ethane derivatives with various oxidation states.
Reduction: Products include phenylsulfanyl ethanol or phenylsulfanyl ether.
Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
1-Phenyl-2-(phenylsulfanyl)ethane-1-peroxol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(phenylsulfanyl)ethane-1-peroxol involves its interaction with molecular targets through its peroxol and phenylsulfanyl groups. The peroxol group can generate reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The phenylsulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. These interactions contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Phenylsulfanyl ethanol: A compound with a phenylsulfanyl group attached to an ethanol backbone.
Phenylsulfanyl ether: A compound with a phenylsulfanyl group attached to an ether backbone.
Uniqueness: 1-Phenyl-2-(phenylsulfanyl)ethane-1-peroxol is unique due to the presence of both a peroxol group and a phenylsulfanyl group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
92496-10-1 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
(2-hydroperoxy-2-phenylethyl)sulfanylbenzene |
InChI |
InChI=1S/C14H14O2S/c15-16-14(12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
QOBWJXZOYRNAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=CC=CC=C2)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)



![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)


![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)

![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)



